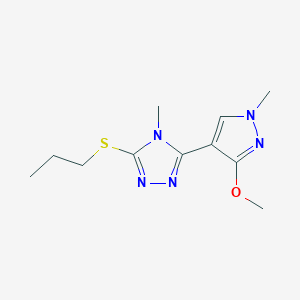
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a pyrazole ring, a triazole ring, and a propylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and triazole rings suggests that the compound may have a planar region. The methoxy, methyl, and propylthio groups could add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like methoxy could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Structural Modification
Pyrazole and 1,2,4-triazole derivatives have been acknowledged for their strategic importance in modern medicine and pharmacy, attributed to their chemical modifiability and significant pharmacological potential. The synthesis processes often involve multiple stages, including the interaction of starting materials in the presence of catalysts to form intermediate compounds, which are then further modified to achieve the desired structures. These compounds are characterized by their ability to form condensed systems, increasing the probability of interaction with various biological targets, making their synthesis scientifically attractive and promising for further application in biological studies (Fedotov et al., 2022).
Biological Evaluation and Potential Applications
The structural complexity of these molecules allows for significant interaction with biological systems. Molecular docking studies, for instance, have been utilized to evaluate the potential biological activities of synthesized compounds. These studies help in predicting the likelihood of these compounds affecting specific biological pathways or targets, such as enzymes involved in critical biological processes. For example, certain synthesized compounds have been studied for their potential antifungal activity through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for fungal growth. This points towards the application of these compounds in developing new antifungal agents, highlighting the need for further investigation into their biological effects (Fedotov et al., 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting the Janus Kinase 1 (JAK1) . JAK1 plays a critical role in cytokine signaling, and its constitutive activation is associated with a wide variety of diseases . The compound acts as a highly selective JAK1 kinase inhibitor .
Biochemical Pathways
The compound affects the JAK/STAT pathways . These pathways play critical roles in cytokine signaling. Particularly, phosphorylated STAT3 (pSTAT3) is observed in response to the treatment with inhibitors of oncogenic signaling pathways such as EGFR, MAPK, and AKT .
Pharmacokinetics
The compound has good preclinical pharmacokinetics . .
Result of Action
The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZGCDJMBUQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
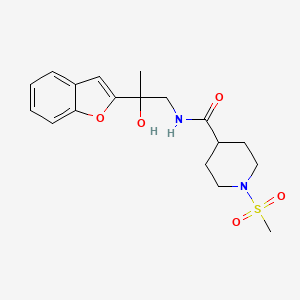


![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
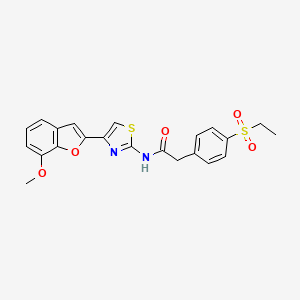
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)

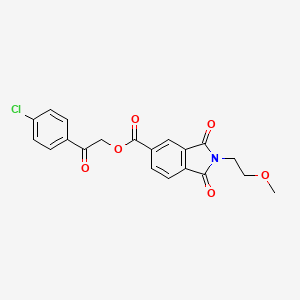
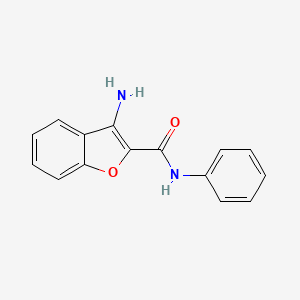

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)
